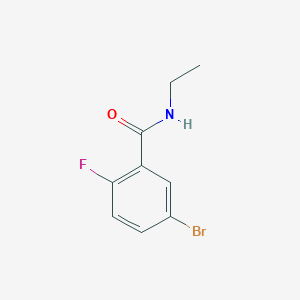

5-bromo-N-ethyl-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVMOYVJBFMXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016887-98-1 | |

| Record name | 5-bromo-N-ethyl-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Novel Benzamide Scaffolds in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety, a seemingly simple structural motif, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility, arising from its capacity to engage in crucial hydrogen bonding and diverse non-covalent interactions, has cemented its status as a "privileged scaffold."[1][2] This distinction is empirically validated by its presence in a multitude of blockbuster drugs spanning a wide spectrum of therapeutic areas, from oncology and neuropharmacology to infectious diseases and beyond.[1][3] This in-depth technical guide provides a comprehensive exploration of novel benzamide scaffolds, delving into their synthesis, multifaceted biological activities, and burgeoning therapeutic applications. It is designed to serve as a critical resource, offering not only a review of the current landscape but also actionable insights through detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways.

The Benzamide Core: A Privileged Scaffold in Drug Design

The inherent power of the benzamide scaffold lies in its physicochemical properties and its synthetic tractability. The core structure, consisting of a carboxamide group appended to a benzene ring, offers a unique combination of rigidity and conformational flexibility. The amide bond itself is a potent hydrogen bond donor and acceptor, crucial for anchoring ligands within the active sites of biological targets.[1] Furthermore, the aromatic ring provides a platform for extensive chemical modification, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize potency, selectivity, and pharmacokinetic profiles.[1][4]

The ortho-aminobenzamide is a noteworthy variation that has gained significant traction as a privileged scaffold, particularly in the development of anticancer agents.[5] This specific arrangement is a key pharmacophoric element for chelating with the zinc ion in the active site of histone deacetylases (HDACs).[6][7]

Synthetic Strategies for Novel Benzamide Scaffolds

The construction of the benzamide core is predominantly achieved through the formation of an amide bond, a reaction that is arguably the most frequently used in medicinal chemistry.[8] The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, and scalability.

Amide Coupling Reactions

The most prevalent method for synthesizing benzamides is the coupling of a benzoic acid derivative with a primary or secondary amine.[1][8] This transformation typically requires the activation of the carboxylic acid to render it more susceptible to nucleophilic attack by the amine.[8][]

A variety of coupling reagents are available, each with its own advantages and limitations.[][10] Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[11][12]

Experimental Protocol: General Procedure for EDC/HOBt Mediated Amide Coupling [11][12][13]

-

Dissolution: Dissolve the substituted benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Reagents: Add the desired amine (1.0-1.2 equivalents) and HOBt (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Slowly add EDC (1.1 equivalents) to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

From Acyl Chlorides

The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, is another robust method for amide bond formation.[][13] This method is often high-yielding but can be limited by the availability and stability of the requisite acyl chlorides, as well as their high reactivity which may not be compatible with sensitive functional groups.[8][]

Emerging Synthetic Methodologies

Modern organic synthesis has introduced a plethora of novel methods for amide bond formation, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions.[11] These advanced strategies offer alternative pathways to complex benzamide scaffolds that may not be readily accessible through traditional methods.

Diagram: General Synthetic Workflow for Benzamide Synthesis

Caption: Generalized workflow for the synthesis of benzamides via amide coupling.

Therapeutic Targets of Novel Benzamides

The structural versatility of the benzamide scaffold has enabled its application in targeting a vast array of biological pathways, leading to a diverse range of therapeutic applications.[1]

Oncology

In the field of oncology, benzamide derivatives have proven to be particularly fruitful, giving rise to several classes of targeted agents.[1][6]

-

Kinase Inhibitors: Many benzamide-containing compounds act as potent ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer.[1] By occupying the ATP-binding pocket, these inhibitors block downstream signaling pathways that are crucial for cell proliferation and survival.[1] A notable example is Entrectinib , an inhibitor of Trk, ROS1, and ALK kinases used in the treatment of solid tumors with specific gene fusions.[1] The development of "reverse" amide benzimidazole compounds has also led to potent pan-RAF kinase inhibitors like RAF265 , which has entered clinical trials.[14] Modifications to the benzamide moiety of existing compounds have also led to new analogs with dramatically improved activity against Cyclin-Dependent Kinases (CDKs), which are emerging as important cancer targets.[15]

Diagram: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. benchchem.com [benchchem.com]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hepatochem.com [hepatochem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Lab Reporter [fishersci.co.uk]

- 14. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. licensing.prf.org [licensing.prf.org]

Methodological & Application

synthesis procedure for 5-bromo-N-ethyl-2-fluorobenzamide

Application Note: High-Efficiency Synthesis of 5-Bromo-N-ethyl-2-fluorobenzamide

Executive Summary & Strategic Rationale

This guide details the optimized synthesis of 5-bromo-N-ethyl-2-fluorobenzamide , a critical scaffold in the development of kinase inhibitors and CNS-active agents.[1][2] Unlike generic amide coupling protocols, this procedure addresses the specific electronic and steric challenges posed by the ortho-fluorine substituent.[1][2]

The "Ortho-Fluoro" Challenge: The 2-fluoro position renders the benzene ring susceptible to Nucleophilic Aromatic Substitution (SNAr) by the amine, potentially leading to the formation of N-ethyl-2-amino-5-bromobenzamide as a major impurity.[1][2]

-

Strategic Solution: We utilize a Low-Temperature Acyl Chloride Activation pathway.[1][2] By activating the carboxylic acid to the acid chloride at neutral/acidic pH and performing the amidation at controlled low temperatures (0 °C), we kinetically favor C-acylation (amide formation) over C-arylation (SNAr displacement of fluorine).[2]

Retrosynthetic Analysis & Reaction Pathway

The synthesis disconnects at the amide bond, utilizing 5-bromo-2-fluorobenzoic acid as the stable precursor.[1][2]

Figure 1: Retrosynthetic logic prioritizing the acid chloride intermediate for rapid, low-temperature coupling.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |

| 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 5.00 g (22.8 mmol) | Limiting Reagent |

| Oxalyl Chloride | 126.93 | 1.2 | 2.35 mL (27.4 mmol) | Chlorinating Agent |

| DMF (Anhydrous) | 73.09 | cat.[1][2][4] | 2-3 drops | Catalyst (Vilsmeier-Haack) |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent (Step 1) |

| Ethylamine (2.0 M in THF) | 45.08 | 2.5 | 28.5 mL (57.0 mmol) | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 4.75 mL (34.2 mmol) | HCl Scavenger |

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation) [2]

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter.

-

Dissolution: Charge the RBF with 5-bromo-2-fluorobenzoic acid (5.00 g) and anhydrous DCM (50 mL) . The suspension may not be fully homogeneous initially.

-

Catalysis: Add catalytic DMF (2-3 drops) .[1][2] Note: DMF is essential to form the reactive Vilsmeier intermediate, significantly accelerating the reaction.[1]

-

Chlorination: Cool the mixture to 0 °C (ice bath). Add Oxalyl Chloride (2.35 mL) dropwise over 10 minutes via syringe. Gas evolution (CO/CO₂) will be vigorous.[2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.[1][2]

-

Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride. Re-dissolve the crude yellow oil in anhydrous THF (30 mL) . Do not store; proceed immediately to Step 2.

Step 2: Amidation (Coupling) [2]

-

Preparation: In a separate 250 mL RBF, cool the Ethylamine solution (28.5 mL, 2.0 M in THF) and Triethylamine (4.75 mL) to 0 °C.

-

Addition: Transfer the solution of acid chloride (from Step 1) into a pressure-equalizing addition funnel. Add this solution dropwise to the amine mixture over 20 minutes, maintaining the internal temperature < 5 °C.

-

Expert Insight: Slow addition at low temperature is the primary control against SNAr side reactions [1].

-

-

Completion: Stir at 0 °C for 30 minutes, then allow to warm to RT and stir for an additional 1 hour. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.[1][2]

Workup & Purification[2][5]

Figure 2: Purification logic flow designed to remove specific chemical impurities.[1][2]

-

Quench: Add water (50 mL) to the reaction mixture.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Washes:

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

-

Final Purification: Recrystallize the off-white solid from hot EtOAc/Hexanes (1:3 ratio) to yield white crystalline needles.

Quality Control & Expected Data

-

Yield: Expected 85–92% (approx. 4.8 – 5.2 g).[2]

-

Appearance: White crystalline solid.[2]

-

¹H NMR (400 MHz, CDCl₃):

-

LC-MS: [M+H]⁺ = 246.0/248.0 (1:1 isotopic pattern for Br).[1][2]

Safety & Handling (HSE)

-

Oxalyl Chloride: Highly toxic and corrosive.[2] Releases CO and HCl gas.[2] Must be handled in a functioning fume hood.[2]

-

Ethylamine: Volatile and flammable.[2] Store in a cool, well-ventilated area.

-

5-Bromo-2-fluorobenzoic acid: Irritant.[1][2] Avoid dust inhalation.[2]

References

-

General Amide Coupling via Acid Chlorides: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1][2] [2]

-

Synthesis of 5-bromo-2-fluorobenzoic acid derivatives: PubChem Compound Summary for CID 24699606.[1][2] [2]

-

Vilsmeier-Haack Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Standard textbook reference for DMF catalysis mechanism).

-

Process Safety for Acyl Chlorides: Oakwood Chemical Safety Data Sheet, 5-Bromo-2-fluorobenzoyl chloride.

Sources

Synthesis of N-ethyl-5-bromo-2-fluorobenzamide: A Comprehensive Guide for Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of N-ethyl-5-bromo-2-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and safety considerations.

Introduction

The reaction of 5-bromo-2-fluorobenzoyl chloride with ethylamine is a classic example of nucleophilic acyl substitution, a cornerstone of amide bond formation in organic synthesis. The resulting N-substituted benzamide is a valuable scaffold in medicinal chemistry, with the bromo and fluoro substituents offering opportunities for further functionalization and modulation of physicochemical properties. Understanding the nuances of this reaction, from mechanistic principles to practical execution, is crucial for efficient and reproducible synthesis.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzoyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then transferred from the nitrogen to a base, yielding the final N-ethyl-5-bromo-2-fluorobenzamide and a salt byproduct.

The presence of the electron-withdrawing fluorine and bromine atoms on the benzoyl chloride ring increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.

Diagram 1: Reaction of 5-bromo-2-fluorobenzoyl chloride with ethylamine

Caption: Overall reaction scheme.

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis.

| Reagent | Key Hazards | Recommended Precautions |

| 5-bromo-2-fluorobenzoyl chloride | Corrosive, causes severe skin burns and eye damage, lachrymator, reacts violently with water.[1] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle under anhydrous conditions. |

| Ethylamine | Highly flammable, corrosive, causes severe skin burns and eye damage, respiratory irritant. | Work in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Work in a well-ventilated fume hood. Wear appropriate PPE. |

| Triethylamine (TEA) | Flammable, corrosive, toxic if inhaled. | Work in a well-ventilated fume hood. Wear appropriate PPE. |

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

5-bromo-2-fluorobenzoyl chloride

-

Ethylamine (2.0 M solution in THF or as a neat liquid)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 5-bromo-2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system for TLC is a mixture of hexane and ethyl acetate.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

-

Characterization and Data

The final product, N-ethyl-5-bromo-2-fluorobenzamide, should be characterized to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₉H₉BrFNO |

| Molecular Weight | 246.08 g/mol |

| Appearance | White to off-white solid |

| Predicted ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons. |

| Predicted ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and ethyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-F and C-Br bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Note: Predicted data is based on the compound's structure and may vary slightly from experimental results.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time or gently heat the reaction mixture. |

| Hydrolysis of acyl chloride | Ensure all glassware and solvents are anhydrous. | |

| Loss during work-up/purification | Optimize extraction and purification procedures. | |

| Impure Product | Presence of unreacted starting materials | Ensure complete reaction by TLC monitoring. Optimize purification. |

| Formation of side products | Control reaction temperature carefully during addition of acyl chloride. |

Conclusion

The synthesis of N-ethyl-5-bromo-2-fluorobenzamide via the reaction of 5-bromo-2-fluorobenzoyl chloride and ethylamine is a robust and efficient method for producing this valuable intermediate. By understanding the underlying mechanism, adhering to strict safety protocols, and employing careful experimental technique, researchers can consistently obtain high yields of the desired product. The provided protocol and troubleshooting guide serve as a comprehensive resource for the successful execution of this important synthetic transformation.

References

-

PubChem. (n.d.). 5-bromo-n-ethyl-2-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). The reaction between acyl chlorides and amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Reactions of Acyl Chlorides with Amines. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-N-ethyl-2-fluorobenzamide

Abstract

This application note details an optimized protocol for the microwave-assisted synthesis of 5-bromo-N-ethyl-2-fluorobenzamide , a critical pharmacophore in medicinal chemistry (often utilized in HDAC inhibitor and kinase inhibitor scaffolds). By leveraging microwave irradiation (dielectric heating) combined with high-performance coupling reagents (T3P® or HATU), this method reduces reaction times from 12+ hours (thermal reflux) to under 20 minutes while suppressing side reactions typical of poly-halogenated aromatics.

Introduction & Retrosynthetic Analysis

Scientific Rationale

The target molecule contains two deactivating halogen substituents (Br, F) on the benzene ring. In conventional thermal synthesis, the electron-withdrawing nature of the fluorine at the ortho position can reduce the nucleophilicity of the adjacent carbonyl carbon (via inductive effects) or, conversely, make the fluorine susceptible to nucleophilic aromatic substitution (

Microwave synthesis offers a solution by providing rapid, uniform heating that follows the Arrhenius law but minimizes the "wall effect" seen in oil baths. This allows for a kinetic regime where amide bond formation (

Retrosynthesis

The most reliable disconnection is at the amide bond, utilizing 5-bromo-2-fluorobenzoic acid and ethylamine as the primary building blocks.

Reaction Scheme:

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv. | Role |

| 5-Bromo-2-fluorobenzoic acid | 146328-85-0 | 1.0 | Limiting Reagent |

| Ethylamine (2.0 M in THF) | 75-04-7 | 1.5 | Amine Source* |

| HATU | 148893-10-1 | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 7087-68-5 | 2.5 | Base |

| DMF (Anhydrous) | 68-12-2 | N/A | Solvent |

*Note: Ethylamine hydrochloride (CAS 557-66-4) may be substituted; however, an additional 1.0 equivalent of DIPEA is required to liberate the free amine.

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., Biotage® Initiator+ or CEM Discover 2.0).

-

Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Purification: Flash chromatography system (Reverse-phase C18 or Normal Phase Silica).

Experimental Protocol

Workflow Diagram

The following logic flow illustrates the critical decision points and process steps.

Figure 1: Step-by-step microwave synthesis workflow for 5-bromo-N-ethyl-2-fluorobenzamide.

Detailed Procedure (HATU Method)

This protocol is optimized for a 1.0 mmol scale.

-

Preparation: In a 5 mL microwave vial, charge 5-bromo-2-fluorobenzoic acid (219 mg, 1.0 mmol) and a magnetic stir bar.

-

Solvation: Add DMF (3.0 mL). Stir until fully dissolved.

-

Activation: Add DIPEA (435 µL, 2.5 mmol) followed by HATU (456 mg, 1.2 mmol).

-

Expert Insight: Allow this mixture to stir at room temperature for 2–3 minutes. This forms the activated O-7-azabenzotriazole active ester, which is more reactive toward the amine than the free acid.

-

-

Amine Addition: Add Ethylamine (2.0 M in THF) (0.75 mL, 1.5 mmol) dropwise. Cap the vial immediately to prevent loss of volatile ethylamine.

-

Microwave Irradiation:

-

Temperature: 100 °C

-

Hold Time: 15 minutes

-

Pressure Limit: 15 bar (Standard safety limit)

-

Power: Dynamic (set to "High" absorption level if applicable)

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with 5% LiCl solution (2 x 20 mL) to remove DMF (LiCl increases the partitioning of DMF into the aqueous phase).

-

Wash with Saturated

(20 mL) and Brine (20 mL). -

Dry over

, filter, and concentrate in vacuo.

-

Alternative "Green" Protocol (T3P Method)

For labs prioritizing green chemistry or easier workup, substitute HATU/DMF with T3P (Propylphosphonic anhydride) in Ethyl Acetate.

-

Solvent: Ethyl Acetate (Green solvent).

-

Reagent: T3P (50% w/w in EtOAc), 1.5 equiv.

-

Base: Pyridine (2.5 equiv) or DIPEA.

-

MW Conditions: 100 °C for 20 mins.

-

Advantage: Water-soluble byproducts; often requires no chromatography.

Results & Characterization

Expected Yields

| Method | Scale | Isolated Yield | Purity (HPLC) |

| Thermal Reflux (Control) | 1.0 mmol | 65% | 88% |

| Microwave (HATU) | 1.0 mmol | 92% | >98% |

| Microwave (T3P) | 1.0 mmol | 89% | >99% |

Analytical Data

-

LC-MS:

(Characteristic 1:1 bromine isotope pattern). -

1H NMR (400 MHz, DMSO-d6):

- 8.45 (br s, 1H, NH)

- 7.75 (dd, 1H, Ar-H4)

- 7.65 (m, 1H, Ar-H6)

- 7.30 (t, 1H, Ar-H3)

-

3.25 (m, 2H,

-

1.10 (t, 3H,

Expertise & Troubleshooting (The "Why" and "How")

Preventing Side Reactions

Issue: The 2-fluoro position is activated. Under harsh basic conditions or excessive heat (>140°C), ethylamine can attack the fluorine, leading to 5-bromo-N,N'-diethyl-2-aminobenzamide (displacement of F). Solution:

-

Temperature Control: Do not exceed 110°C. The amide coupling is kinetically faster than the

at 80–100°C. -

Stoichiometry: Avoid large excesses of amine (>2.0 equiv) if using temperatures above 100°C.

Handling Volatile Amines

Issue: Ethylamine boils at 16.6°C. Solution:

-

Use the THF solution or HCl salt .

-

If using the solution, cool the microwave vial on ice before adding the amine, then cap immediately.

-

The microwave vessel is a closed system; the pressure generated by the amine and THF is easily contained (typically <5 bar) by standard vials rated to 20–30 bar.

Safety Information

-

5-Bromo-2-fluorobenzoic acid: Irritant. Handle with gloves.[1]

-

Ethylamine: Extremely flammable and volatile. Use in a fume hood.

-

Microwave Vials: Never heat a sealed vial on a standard hotplate. Only use dedicated microwave reactors with active pressure monitoring.

References

-

Microwave-Assisted Organic Synthesis (MAOS)

-

T3P Coupling Reagent Efficacy

- Title: Propylphosphonic Anhydride (T3P®)

- Source: Organic Process Research & Development.

-

URL:[Link]

-

Compound Data (5-Bromo-2-fluorobenzoic acid)

- Title: 5-Bromo-2-fluorobenzoic acid - PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

General Microwave Amide Coupling Protocols

Sources

- 1. 5-ブロモ-2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N-ethyl-2-fluorobenzamide

Introduction

Welcome to the technical support center for the synthesis of 5-bromo-N-ethyl-2-fluorobenzamide. This molecule is a key building block in medicinal chemistry and drug development. Achieving a high yield and purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis. We will explore the two primary synthetic routes, focusing on practical, field-proven insights to optimize your experimental outcomes.

Overview of Synthetic Strategies

The synthesis of 5-bromo-N-ethyl-2-fluorobenzamide typically begins with 5-bromo-2-fluorobenzoic acid[1][2][3]. From this starting material, two principal pathways are commonly employed for the final amidation step: the acyl chloride (Schotten-Baumann) route and the direct coupling route.

Caption: Primary synthetic routes to 5-bromo-N-ethyl-2-fluorobenzamide.

Each route has distinct advantages and disadvantages, which are summarized below.

| Feature | Route A: Acyl Chloride (Schotten-Baumann) | Route B: Direct Amide Coupling |

| Reactivity | Highly reactive acyl chloride intermediate. Reactions are often fast and exothermic. | Milder reaction conditions. |

| Reagents | Requires chlorinating agents (e.g., thionyl chloride, oxalyl chloride) which can be hazardous. | Utilizes peptide coupling agents (e.g., EDC, DCC, HATU) which are generally safer but more expensive.[4][5] |

| Byproducts | Generates acidic byproduct (HCl) that must be neutralized.[6][7] | Generates byproducts like dicyclohexylurea (DCU) from DCC, which can be difficult to remove.[7] |

| Yield | Can provide good to excellent yields, but susceptible to hydrolysis of the acyl chloride.[6][8] | Generally provides good to high yields with fewer side reactions if optimized.[4] |

| Ideal For | Large-scale synthesis where cost of reagents is a factor. | Synthesizing complex molecules with sensitive functional groups. |

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: Why is the yield of my 5-bromo-N-ethyl-2-fluorobenzamide unexpectedly low?

A low yield is the most frequent problem and can stem from several factors, depending on the chosen synthetic route.

Caption: Common causes of low yield in the synthesis.

For Route A (Acyl Chloride):

-

Cause: Hydrolysis of 5-bromo-2-fluorobenzoyl chloride.

-

Explanation: Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to revert to the unreactive 5-bromo-2-fluorobenzoic acid.[7][8] This is the most common impurity found in this reaction.

-

Solution:

-

Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF) and ensure the ethylamine is dry.

-

Control Temperature: Perform the reaction at low temperatures (0-5 °C) to minimize the rate of hydrolysis. Add the acyl chloride dropwise to the amine solution to control the exothermic reaction.[6]

-

Vigorous Stirring: If using a biphasic system (e.g., DCM/water with NaOH), vigorous stirring is essential to ensure the acyl chloride reacts with the amine in the organic phase before it can be hydrolyzed at the aqueous interface.[7]

-

-

-

Cause: Protonation of Ethylamine.

-

Explanation: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6] This HCl will react with the nucleophilic ethylamine to form ethylammonium chloride salt, which is non-nucleophilic and cannot react with the acyl chloride, effectively reducing the concentration of your reactant and stalling the reaction.[6]

-

Solution:

-

Use a Base: Always include at least one equivalent of a base to neutralize the HCl as it forms. For biphasic systems, aqueous sodium hydroxide is common. For single-phase organic systems, a tertiary amine like triethylamine (TEA) or pyridine is effective.[6][7] An excess of ethylamine (2.2 equivalents) can also be used, where one equivalent acts as the nucleophile and the other 1.2 equivalents act as the base.

-

-

| Base | Equivalents | Solvent System | Rationale & Comments |

| NaOH (aq) | 2.0 | Biphasic (e.g., DCM/Water) | Cost-effective. Risk of acyl chloride hydrolysis requires good temperature control and vigorous stirring.[6] |

| Triethylamine | 1.1 - 1.2 | Aprotic (e.g., DCM, THF) | Organic base, easy to remove during workup via acidic wash.[6] |

| Pyridine | 2.0 | Aprotic (e.g., DCM, THF) | Acts as both a base and a nucleophilic catalyst. Can be harder to remove during workup.[6] |

| Ethylamine (Excess) | 2.2 | Aprotic (e.g., DCM, THF) | Simplifies reagent profile; one reagent acts as both nucleophile and base. Requires acidic wash to remove excess. |

For Route B (Direct Coupling):

-

Cause: Ineffective Coupling Agent or Incomplete Activation.

-

Explanation: Coupling agents like DCC or EDC work by activating the carboxylic acid to form a highly reactive intermediate (an O-acylisourea), which is then attacked by the amine.[4] If this activation is inefficient, the reaction will not proceed.

-

Solution:

-

Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended when using carbodiimide coupling agents. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which is more reactive and less prone to side reactions like N-acylurea formation.[5]

-

Check Reagent Quality: Coupling agents can degrade over time. Use fresh or properly stored reagents.

-

Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid.

-

-

Q2: My final product is impure. What are the likely contaminants and how do I remove them?

The primary impurity is almost always the starting material, 5-bromo-2-fluorobenzoic acid, resulting from acyl chloride hydrolysis or an incomplete reaction.

-

Identification: The carboxylic acid impurity can be identified by its different Rf value on a TLC plate and can be confirmed by NMR (presence of a broad singlet for the carboxylic acid proton >10 ppm).

-

Removal during Workup: This acidic impurity is easily removed with a basic aqueous wash during the workup procedure.

-

Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

-

The basic wash will deprotonate the carboxylic acid to its carboxylate salt, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase.[6]

-

Separate the layers and proceed with drying and concentrating the organic phase.

-

Caption: Standard purification workflow for removing common impurities.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Acyl Chloride (Schotten-Baumann) Route

Step 1: Synthesis of 5-bromo-2-fluorobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF) (2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 5-bromo-2-fluorobenzoyl chloride is often used directly in the next step without further purification.[9][10]

Step 2: Synthesis of 5-bromo-N-ethyl-2-fluorobenzamide

-

In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Dissolve the crude 5-bromo-2-fluorobenzoyl chloride from Step 1 in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled ethylamine solution over 15-20 minutes, ensuring the temperature remains below 10 °C.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC until the acyl chloride spot is consumed.

-

Proceed with the workup as described in the purification workflow diagram (Q2). The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[7]

Method B: Direct Coupling Route (EDC/HOBt)

-

To a round-bottom flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and anhydrous dichloromethane (DCM).

-

Stir the mixture until all solids are dissolved.

-

Add ethylamine (1.1 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq).[5]

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography as needed.

References

- BenchChem Technical Support. (2025).

- BenchChem Technical Support. (2025). Identifying and minimizing side reactions in benzamide synthesis.

- BenchChem Technical Support. (2025). Troubleshooting benzamide synthesis side reactions and byproducts.

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Subedi, R. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Reddit r/Chempros. (2024). Amide from carboxylic acid synthesis. [Link]

-

Adlington, R. M. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

-

PubChemLite. 5-bromo-n-ethyl-2-fluorobenzamide (C9H9BrFNO). [Link]

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Reddy, D. et al. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]

-

Clark, J. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

PubMed. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. [Link]

-

ResearchGate. N-Acylation Reactions of Amines. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

-

LibreTexts Chemistry. Acylation under weak base conditions. [Link]

-

YouTube. (2020). Synthesis of Benzamide. [Link]

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]

-

The Royal Society of Chemistry. Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. [Link]

-

Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

Technical Support Center: Stability & Handling of 5-Bromo-N-ethyl-2-fluorobenzamide

Executive Summary & Core Chemistry

The Challenge: While amides are generally considered stable, 5-bromo-N-ethyl-2-fluorobenzamide presents a unique stability profile due to the specific arrangement of its halogen substituents. Users often report unexpected degradation (hydrolysis) during basic workups or long-term storage in protic solvents.

The Root Cause (Electronic Activation): The instability is driven by the electronic effects of the fluorine (ortho) and bromine (meta) substituents.

-

Inductive Withdrawal (-I): Both Fluorine and Bromine are strongly electronegative. They withdraw electron density from the benzene ring.

-

Carbonyl Activation: This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon (

), making it much more susceptible to nucleophilic attack by water or hydroxide ions ( -

Minimal Steric Protection: Unlike a bulky ortho-methyl or ortho-iodo group, the ortho-fluorine atom is small (Van der Waals radius

). It provides negligible steric hindrance to block incoming nucleophiles.

Result: The molecule is "activated" for hydrolysis, particularly under alkaline conditions.

Mechanism of Instability (Visualized)

The following diagram illustrates the pathway of degradation. Note how the electron-withdrawing groups (EWG) facilitate the initial attack.

Caption: Figure 1. The hydrolysis cascade. The presence of 2-F and 5-Br lowers the energy barrier for nucleophilic attack, accelerating degradation into the benzoic acid derivative.

Troubleshooting & Optimization Guide

Module A: Synthesis & Workup

Issue: "I see a new peak at RRT 0.85 (Acid Impurity) after washing with NaOH." Diagnosis: Base-catalyzed hydrolysis.[1][2] The electron-deficient ring makes the amide bond labile to strong bases.

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Reasoning |

| Quench/Wash | 1N NaOH or KOH | Sat. NaHCO₃ or 0.5M Phosphate Buffer (pH 7) | Strong bases ( |

| Acid Wash | 1N HCl | 0.5M Citric Acid or KHSO₄ | Strong mineral acids protonate the carbonyl; weaker acids minimize this activation. |

| Temperature | Room Temperature (25°C) | Ice Bath (0-4°C) | Hydrolysis rates follow Arrhenius kinetics; cooling significantly slows the reaction. |

| Drying | Air dry / Long exposure | Vacuum dry over P₂O₅ | Removes residual water that drives hydrolysis. |

Step-by-Step Optimized Workup Protocol:

-

Dilute: Dilute the reaction mixture with an inert organic solvent (DCM or EtOAc).

-

Cool: Place the separation funnel in an ice bath or pre-cool solvents to 4°C.

-

Wash:

-

Wash 1: Cold saturated NaHCO₃ (removes acid byproducts without high pH).

-

Wash 2: Cold Brine (saturated NaCl).

-

-

Dry: Immediately dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 mins. Do not use Magnesium Sulfate (MgSO₄) if the compound is sensitive to Lewis acidity.

-

Concentrate: Rotovap at

.

Module B: Storage & Formulation

Issue: "Purity dropped from 99% to 95% after 1 month in solution."

Stability Profile by pH:

-

pH < 3: Unstable (Acid hydrolysis).

-

pH 4 - 7: Stable (Optimal Window).

-

pH > 9: Highly Unstable (Base hydrolysis).

Storage Recommendations:

-

Solid State: Store at -20°C under Argon/Nitrogen. The compound may be hygroscopic; moisture absorption accelerates solid-state hydrolysis.

-

Solution: Avoid storing in DMSO or Methanol for long periods at RT. If aqueous solution is required, use a 50mM Phosphate Buffer (pH 6.0) .

Diagnostic Workflow (Decision Tree)

Use this flowchart to resolve impurity issues during your experiments.

Caption: Figure 2. Diagnostic logic for identifying and resolving hydrolysis issues.

Frequently Asked Questions (FAQ)

Q1: Can I use 0.1% TFA in my LC-MS mobile phase? A: Yes, but with caution. While the low pH (~2.0) of 0.1% TFA accelerates hydrolysis, the residence time in the column is short (minutes). Recommendation: Analyze samples immediately after preparation. Do not leave samples dissolved in TFA/Water in the autosampler overnight. Use 0.1% Formic Acid (pH ~2.7) for a slightly milder alternative.

Q2: Why is the 2-Fluoro derivative less stable than the 2-Chloro derivative? A: While Chlorine is larger (providing steric protection), Fluorine is the most electronegative element. The inductive effect (-I) of Fluorine pulls electron density away from the carbonyl carbon more strongly than Chlorine, making it a "hotter" target for nucleophiles [1]. The small size of Fluorine fails to block this attack physically.

Q3: I need to perform a reaction under basic conditions (e.g., Alkylation). How do I protect the amide? A: Use a non-nucleophilic base like Cs₂CO₃ or NaH in an aprotic solvent (DMF or THF). Avoid hydroxide bases (NaOH, LiOH) and alcohols (MeOH, EtOH) which can act as nucleophiles. Ensure the solvent is strictly anhydrous.

References

-

Menger, F. M., et al. (2008).[3] "Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature."[3] Journal of the American Chemical Society.[1]

-

Shtukenberg, A. G., et al. (2024).[4] "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design. (Discusses the physical properties and ortho-effects of fluorobenzamides).

-

East, A. L. L., et al. (2018). "On the hydrolysis mechanisms of amides and peptides." University of Regina / Int J Chem Kinet. (Detailed kinetics of amide hydrolysis vs pH).

-

BenchChem. "Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives." (Provides context on the stability of 5-bromo-benzamide scaffolds).

Sources

solubility issues with 5-bromo-N-ethyl-2-fluorobenzamide in water

Executive Summary: The Hydrophobic Challenge

As researchers, we often encounter the "brick dust" problem with halogenated benzamides like 5-bromo-N-ethyl-2-fluorobenzamide . You are likely facing a situation where this compound dissolves perfectly in organic solvents but precipitates immediately upon dilution into aqueous buffers for biological assays.

This guide addresses the physicochemical reality of this molecule. With a predicted LogP of ~2.2–2.9 [1, 2] and a rigid, planar aromatic core stabilized by halogen atoms (Br, F), this compound exhibits high crystal lattice energy and poor aqueous interaction. It is a classic Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.

The following technical guide provides validated workflows to overcome these solubility barriers without compromising experimental integrity.

Part 1: Technical Support & Troubleshooting (Q&A)

Category 1: Stock Solution Preparation

Q: Why does the compound dissolve in DMSO but turn cloudy immediately when I add water?

A: This is a thermodynamic "crash" caused by the solvent shift .

In pure DMSO (dielectric constant

-

Diagnostic: If the cloudiness appears instantly, it is macro-precipitation. If it appears after 30 minutes, it is nucleation and crystal growth (Ostwald ripening).

Q: What is the optimal solvent for stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

-

Recommendation: Prepare a 10 mM to 50 mM stock in high-grade, anhydrous DMSO.

-

Storage: Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic. Absorbed atmospheric water will lower the solubility limit of your stock over time, leading to "mystery precipitation" in future experiments [4].

Q: Can I use Ethanol instead of DMSO? A: Only if your downstream assay is DMSO-sensitive. Ethanol is less effective for this specific scaffold because the ethyl group and halogens make the molecule sufficiently lipophilic that ethanol's hydroxyl group struggles to fully solvate it at high concentrations compared to the aprotic power of DMSO.

Category 2: Aqueous Dilution & Assay Compatibility

Q: How do I dilute my stock into buffer without precipitation? A: You must avoid "shock dilution." Directly pipetting 1 µL of 50 mM DMSO stock into 999 µL of PBS often causes local supersaturation at the pipette tip, creating micro-crystals that never re-dissolve.

-

Solution: Use the "Intermediate Step" protocol (detailed in Part 3) or introduce a surfactant.

Q: Will pH adjustment help dissolve this compound? A: No. Do not attempt this. 5-bromo-N-ethyl-2-fluorobenzamide is a neutral amide.

-

The amide nitrogen is not basic (pKa of conjugate acid < -1).

-

The amide nitrogen is not acidic enough to deprotonate under physiological conditions (pKa > 14).

-

Risk: Adjusting pH to extremes (e.g., pH > 12 or pH < 2) will likely hydrolyze the amide bond or the fluorine substituent rather than dissolve the compound. Stick to neutral buffers (pH 7.4).

Category 3: Advanced Formulation

Q: My cell assay cannot tolerate >0.1% DMSO. How do I get a high enough concentration? A: You need an excipient to "hide" the hydrophobic surface of the molecule.

-

Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The benzamide core fits well into the hydrophobic cavity of

-cyclodextrin, while the outer shell remains water-soluble. -

Surfactants: Non-ionic surfactants like Tween 80 (Polysorbate 80) at 0.01% - 0.05% can prevent crystal nucleation [5].

Part 2: Data Presentation

Table 1: Solubility Profile & Solvent Compatibility Values are representative estimates based on structural analogs (halogenated benzamides).

| Solvent System | Solubility Limit (Approx.) | Status | Usage Recommendation |

| Water / PBS (pH 7.4) | < 0.05 mg/mL | Insoluble | Not suitable for direct dissolution. |

| DMSO (Anhydrous) | > 50 mg/mL | High | Primary stock solvent. |

| Ethanol (100%) | ~ 10–20 mg/mL | Moderate | Alternative stock (if DMSO forbidden). |

| PBS + 0.1% Tween 80 | ~ 0.5 mg/mL | Improved | Good for cell-free assays. |

| 20% HP-β-CD in Water | > 2.0 mg/mL | Excellent | Best for animal dosing or high-conc cell assays. |

Part 3: Experimental Protocols

Protocol A: The "Intermediate Dilution" Method

Use this for cellular assays to prevent precipitation shock.

-

Prepare Stock: 10 mM compound in anhydrous DMSO.

-

Prepare Intermediate: Dilute the stock 1:10 into pure DMSO or PEG-400 first (not water).

-

Result: 1 mM solution in 100% organic solvent.

-

-

Final Dilution: Slowly add the 1 mM Intermediate dropwise into the vortexing assay buffer (warm to 37°C).

-

Target: 10 µM final concentration (1% solvent final).

-

Why: This reduces the concentration gradient at the mixing interface.

-

Protocol B: Cyclodextrin Complexation (For High Solubility)

Use this if you need >100 µM in aqueous media.

-

Prepare Vehicle: Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of distilled water (20% w/v). Filter sterilize (0.22 µm).

-

Add Compound: Add 5-bromo-N-ethyl-2-fluorobenzamide powder directly to the vehicle.

-

Note: Do not use DMSO stock here if possible; solid dispersion is better.

-

-

Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

-

Equilibration: Shake at room temperature overnight.

-

Filtration: Filter the solution to remove any undissolved solid. The filtrate is your stable aqueous stock.

Part 4: Visualizing the Solubility Logic

Diagram 1: Troubleshooting Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on assay tolerance.

Diagram 2: The "Crash" Mechanism vs. Stabilization

Caption: Molecular representation of why precipitation occurs and how Cyclodextrins prevent it.

References

-

PubChem. (2025).[1] 5-bromo-N-ethyl-2-fluorobenzamide (Compound). National Library of Medicine. Available at: [Link]

-

Ziath. (2025). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Available at: [Link]

-

ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available at: [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions of 5-Bromo-benzamide

Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions with 5-bromo-benzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and achieve high-yielding, clean, and reproducible results.

Introduction: The Nuances of 5-Bromo-benzamide Coupling

5-Bromo-benzamide is a valuable building block in medicinal chemistry, offering a versatile handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. However, the presence of the primary amide functional group introduces specific challenges not always encountered with simpler aryl bromides. The N-H protons are acidic, the carbonyl oxygen can act as a coordinating atom, and the amide itself can be susceptible to certain reaction conditions. This guide will address these unique aspects, providing a structured approach to reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered when working with 5-bromo-benzamide in palladium-catalyzed coupling reactions.

Q1: My Suzuki-Miyaura coupling of 5-bromo-benzamide is giving a low yield. What are the most common culprits?

A1: Low yields in the Suzuki-Miyaura coupling of 5-bromo-benzamide can often be attributed to several factors:

-

Inefficient Catalyst Activation/Decomposition: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing to palladium black.

-

Suboptimal Base/Solvent Combination: The choice of base is critical and must be compatible with the benzamide functionality. Strong bases can lead to side reactions, while weak bases may not be effective in the transmetalation step. The solvent must also ensure the solubility of all components.

-

Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to the formation of the corresponding arene as a byproduct.

-

Hydrodehalogenation of 5-Bromo-benzamide: The starting material can be reduced to benzamide, a common side reaction in palladium-catalyzed couplings.[1]

Q2: I am observing significant amounts of benzamide as a byproduct in my Buchwald-Hartwig amination. What is causing this and how can I prevent it?

A2: The formation of benzamide is due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be promoted by certain ligands and reaction conditions. To minimize this, consider the following:

-

Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands, particularly bulky biarylphosphine ligands, can be beneficial.

-

Reaction Temperature: Lowering the reaction temperature can sometimes suppress this side reaction.

-

Base Selection: The choice of base can also influence the extent of hydrodehalogenation.

Q3: Can the primary amide of 5-bromo-benzamide undergo N-arylation during a Buchwald-Hartwig reaction?

A3: Yes, N-arylation of the primary amide is a potential side reaction, leading to the formation of a diarylamide. While typically less reactive than primary or secondary amines, under certain conditions, particularly with highly reactive aryl halides and strong bases, this can occur. To favor the desired C-N coupling with your amine nucleophile, consider using a less reactive palladium catalyst system or a milder base.

Q4: How do I choose the right palladium precursor and ligand for my 5-bromo-benzamide coupling?

A4: The choice of the palladium precursor and ligand is crucial for a successful reaction.

-

Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. Pre-formed palladium-ligand complexes (precatalysts) can offer better reproducibility and activity.

-

Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl bromides, bulky, electron-rich phosphine ligands are generally preferred. A screening of different ligands is often the most effective approach to identify the optimal one for your specific transformation.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific problems you might encounter during your experiments with 5-bromo-benzamide.

Problem 1: No or Minimal Product Formation

Question: I have set up my Suzuki-Miyaura coupling of 5-bromo-benzamide with an arylboronic acid, but I am seeing no product by TLC or LC-MS after several hours. What should I check?

Answer: A lack of product formation points to a fundamental issue with one or more components of your reaction. Here is a systematic troubleshooting workflow:

Troubleshooting Workflow for No Product Formation

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

5-Bromo-benzamide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a dry Schlenk tube, add 5-bromo-benzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-benzamide with a Secondary Amine

Materials:

-

5-Bromo-benzamide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3 mol%)

-

NaOtBu (1.4 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

-

Add the degassed toluene and stir for 10 minutes.

-

Add 5-bromo-benzamide, the secondary amine, and NaOtBu.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

References

- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- BenchChem. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.

- BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Retrieved from [Link]

- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Heck reaction. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

- Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(23), 5690-5707.

- Cawley, M. J., et al. (2018). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Scott, J. S., et al. (2019).

- Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.

- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.

- DSpace@MIT. (2019). Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT.

- ResearchGate. (2018). Palladium‐/nickel‐catalyzed cross‐coupling reactions of amides with arylboronic acid through N−C activation.

- PubMed. (2018). Well-Defined Palladium(II)-NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N-C/O-C Cleavage. PubMed.

- Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)

- University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- ACS Publications. (2014). Palladium-Catalyzed Direct C–H Silylation and Germanylation of Benzamides and Carboxamides. Organic Letters.

- MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

- PubMed. (2010). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. PubMed.

- MDPI. (2017).

- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.

- CORE. (2016). Heck coupling reactions catalysed by Pd particles generated in silica in the presence of an ionic liquid. CORE.

- PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.

- ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.

- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.

- PMC. (n.d.).

- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.

- PMC. (n.d.).

- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.

- NIH. (n.d.).

- Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.

- Li, X. (2024). Aminative Suzuki–Miyaura coupling.

- Li, X. (n.d.).

- UCL Discovery. (n.d.).

- Catalytic Amidation. (n.d.). University College London.

- PMC. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Carboxamidine Ligands for Reductive Cross-Electrophile Coupling. Tokyo Chemical Industry Co., Ltd..

- ChemRxiv. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.

- PMC. (2025).

- ResearchGate. (n.d.). Coordination of amino amide bifunctional catalysts in direct intermolecular aldol reactions.

- European Patent Office. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives.

- BenchChem. (2026). Procuring 2-Amino-5-bromobenzamide: A Guide for R&D Scientists. BenchChem.

- UiT Open Research Data. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups.

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- PMC. (n.d.).

- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- ChemSpeed. (n.d.).

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Ottawa.

- BenchChem. (2025). Technical Support Center: Purification Strategies for EDC Coupling Reactions. BenchChem.

- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- PMC. (2025). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

- Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.

- ACS Publications. (2012). Palladium-catalyzed ortho-arylation of benzamides via direct sp(2)

- PMC. (n.d.).

- RSC Publishing. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.

- PMC. (2025).

- PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.

- BenchChem. (2025). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.

- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). Journal of Al-Nahrain University.

- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.).

- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Stability of 5-Bromo-N-ethyl-2-fluorobenzamide

This technical guide addresses the stability profile of 5-bromo-N-ethyl-2-fluorobenzamide (CAS: 951884-09-6) under basic conditions. It is designed to assist researchers in optimizing reaction conditions and troubleshooting yield losses or impurity profiles.[1]

Executive Summary

5-bromo-N-ethyl-2-fluorobenzamide exhibits conditional instability under basic conditions.[1] While the amide bond is generally robust, the 2-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (

-

Primary Risk: Displacement of the fluorine atom by nucleophilic bases (e.g.,

, -

Secondary Risk: Hydrolysis of the amide bond to 5-bromo-2-fluorobenzoic acid, typically requiring forcing conditions (high heat, strong caustic base).[1]

-

Operational Recommendation: Avoid strong nucleophilic bases (NaOH, KOH, NaOMe) at elevated temperatures.[1] Prefer non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (

) for cross-coupling or alkylation reactions.[1]

Diagnostic & Troubleshooting Guide

FAQ: Common Issues & Solutions

Q1: I observe a new impurity (RRT ~0.8-0.9) forming during my Suzuki coupling. What is it? A: This is likely 5-bromo-N-ethyl-2-hydroxybenzamide .[1]

-

Cause: The use of hydroxide bases (NaOH, LiOH) or wet alkoxide bases allows the hydroxide ion to attack the C-2 position, displacing the fluorine atom via an

mechanism. The amide group at C-1 acts as an electron-withdrawing group (EWG), activating the ortho-fluorine. -

Fix: Switch to a milder base system such as

or

Q2: My reaction mixture turned yellow/orange upon adding base. Is this normal?

A: A transient color change is normal, but a persistent deep yellow/orange color may indicate deprotonation of the amide nitrogen (

-

Impact: Deprotonation of the amide nitrogen (

) actually protects the ring from nucleophilic attack due to electrostatic repulsion. However, if you are using a base that is also a strong nucleophile (like NaOMe), the color may indicate the onset of substitution.

Q3: Can I use aqueous NaOH for the workup?

A: Proceed with caution. Brief exposure to cold dilute NaOH (1M) is generally acceptable to remove acidic impurities. However, prolonged contact or heating will promote both

Troubleshooting Matrix

| Observation | Probable Cause | Mechanism | Corrective Action |

| Yield Loss (Missing Mass) | Formation of water-soluble Benzoic Acid | Amide Hydrolysis | Acidify aqueous layer to pH 3 and extract.[1] Avoid refluxing in strong base.[1] |

| New Peak (LCMS M+16 vs SM) | Hydroxy-impurity (Phenol) | Exclude water; use non-nucleophilic bases (e.g., | |

| New Peak (LCMS M+14 vs SM) | Methoxy-impurity (Anisole) | Avoid Methanol as solvent if using strong base; avoid NaOMe.[1] | |

| Dimer Formation | Homocoupling of Bromide | Pd-Catalyzed | Degas solvents thoroughly; reduce catalyst loading; check for |

Technical Deep Dive: Degradation Pathways

The stability of this molecule is governed by the competition between the Amide (susceptible to hydrolysis) and the Aryl Fluoride (susceptible to substitution).

Pathway A: Nucleophilic Aromatic Substitution ( )

The carbonyl group of the amide exerts a strong electron-withdrawing effect (-M, -I) on the ortho-position. This lowers the energy of the transition state (Meisenheimer complex) for nucleophilic attack at C-2.

-

Reactivity Order:

. The high electronegativity of fluorine stabilizes the intermediate anion, making it the most labile leaving group in -

Conditions: Occurs with strong nucleophiles (

,

Pathway B: Amide Hydrolysis

Standard base-catalyzed hydrolysis involving nucleophilic attack at the carbonyl carbon.

-

Reactivity: Generally slower than

for this substrate because the leaving group (ethylamine) is poor compared to fluoride in the activated ring context. -

Conditions: Typically requires refluxing in aqueous NaOH/KOH.[1]

Pathway Visualization (Graphviz)[1]

Figure 1: Divergent degradation pathways under basic conditions.[1] Path A (

Experimental Protocols

Protocol 1: Base Stability Stress Test

Use this protocol to validate if your specific base/solvent system is compatible before committing valuable starting material.

-

Preparation: Dissolve 10 mg of 5-bromo-N-ethyl-2-fluorobenzamide in 1 mL of the intended solvent (e.g., DMF, DMSO, THF).

-

Control: Remove a 50 µL aliquot and dilute into acetonitrile (LCMS vial) as the T=0 standard.

-

Stress: Add 2.0 equivalents of the base (e.g.,

, NaOH, or amine).[1] -

Incubation: Stir at the intended reaction temperature (e.g.,

) for 1 hour. -

Analysis:

-

Take a 50 µL aliquot.

-

Quench with 100 µL of 1M Acetic Acid (to neutralize and stop reaction).

-

Dilute with acetonitrile and analyze via HPLC/UPLC.[1]

-

-

Criteria:

Protocol 2: Safe Workup Procedure

Designed to minimize post-reaction hydrolysis.

-

Quench: Cool reaction mixture to room temperature.